molecular formula C6H14N2 B13538693 Pyrimidine, hexahydro-1,3-dimethyl- CAS No. 10556-96-4

Pyrimidine, hexahydro-1,3-dimethyl-

Cat. No.: B13538693
CAS No.: 10556-96-4
M. Wt: 114.19 g/mol
InChI Key: DCPLDPXQOOHYSU-UHFFFAOYSA-N
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Description

1,3-dimethyl-1,3-diazinane is a nitrogen-containing heterocyclic compound. It belongs to the class of diazinanes, which are characterized by a six-membered ring structure with two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-dimethyl-1,3-diazinane can be synthesized through several methods. One common approach involves the reaction of malonic ester with 1,3-dimethylurea in the presence of a catalyst such as sodium alcoholate. The reaction is typically carried out in a solvent like lower aliphatic alcohol at elevated temperatures (60-120°C) with reflux for 9-10 hours .

Industrial Production Methods

In industrial settings, the production of 1,3-dimethyl-1,3-diazinane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The final product is often purified through crystallization and recrystallization processes to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-1,3-diazinane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

1,3-dimethyl-1,3-diazinane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1,3-diazinane involves its interaction with molecular targets and pathways. The compound’s nitrogen atoms can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. Specific pathways and targets depend on the context of its use, such as in medicinal chemistry or material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-1,3-diazinane is unique due to its specific nitrogen positioning, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from synthetic chemistry to potential therapeutic uses .

Biological Activity

Pyrimidine, hexahydro-1,3-dimethyl- (C6H14N2) is a bicyclic compound characterized by its unique structural features and biological activities. This compound falls under the category of pyrimidines, which are known for their significant roles in medicinal chemistry due to their diverse biological properties.

Pharmacological Properties

Pyrimidine derivatives, including hexahydro-1,3-dimethyl-, exhibit a wide range of biological activities:

  • Antimicrobial Activity : These compounds have been shown to possess antibacterial and antifungal properties. For instance, studies indicate that certain pyrimidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, demonstrating significant efficacy at various concentrations .
  • Anticancer Potential : Pyrimidine derivatives are recognized for their anticancer properties. Research has highlighted that specific pyrimidine compounds can inhibit cancer cell growth and exhibit cytotoxic effects against various cancer cell lines, including MCF-7 and A549. The half-maximal inhibitory concentration (IC50) values for these compounds show promising results in comparison to standard chemotherapeutics like etoposide .
  • Anti-inflammatory Effects : Some pyrimidine derivatives have demonstrated anti-inflammatory activities, which may be beneficial in treating conditions characterized by inflammation .
  • Antioxidant Activity : Pyrimidines are also noted for their antioxidant properties, contributing to their potential in preventing oxidative stress-related diseases .

The mechanisms through which pyrimidine derivatives exert their biological effects include:

  • Inhibition of Enzymatic Activity : Many pyrimidines act as inhibitors of key enzymes involved in cancer progression or bacterial metabolism. For example, certain compounds can inhibit dihydrofolate reductase, an essential enzyme for nucleotide synthesis in both bacteria and cancer cells .
  • Receptor Modulation : Pyrimidines can interact with various receptors in the body, modulating pathways involved in cell proliferation and apoptosis. This receptor interaction is crucial for their anticancer and anti-inflammatory effects .

Case Studies

  • Anticancer Activity Study :
    • A study evaluated a series of pyrimidine-pyrazine compounds against multiple cancer cell lines. Among the tested compounds, one showed an IC50 value of 0.03 µM against A549 cells, indicating potent anticancer activity compared to standard treatments .
  • Antibacterial Efficacy :
    • In another study, synthesized pyrimidine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that at concentrations above 200 µg/mL, significant antibacterial activity was observed, with complete inhibition of bacterial growth at 800 µg/mL .

Summary of Biological Activities of Pyrimidine Derivatives

Biological ActivityDescriptionReference
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits growth in various cancer cell lines
Anti-inflammatoryReduces inflammation markers
AntioxidantScavenges free radicals

IC50 Values for Selected Pyrimidine Compounds

Compound IDCell LineIC50 (µM)
12MCF-70.09
13A5490.03
16Colo-2050.01

Properties

CAS No.

10556-96-4

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

1,3-dimethyl-1,3-diazinane

InChI

InChI=1S/C6H14N2/c1-7-4-3-5-8(2)6-7/h3-6H2,1-2H3

InChI Key

DCPLDPXQOOHYSU-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(C1)C

Origin of Product

United States

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